molecular formula C52H96O8Sn B13795298 Octadecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatriaconta-2,9-dienoate CAS No. 61813-52-3

Octadecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatriaconta-2,9-dienoate

Cat. No.: B13795298
CAS No.: 61813-52-3
M. Wt: 968.0 g/mol
InChI Key: WHWTUCZRUDXTMZ-YPKQJYFLSA-L
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Description

Octadecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatriaconta-2,9-dienoate (CAS RN: 61813-52-3; EINECS: 263-245-4) is an organotin compound with the molecular formula C₅₂H₉₆O₈Sn and a molecular weight of approximately 966.71 g/mol (calculated based on atomic masses). Its structure features:

  • A central dibutyltin (Sn) core.
  • Two maleate-derived ester groups with Z-configuration double bonds.
  • A long octadecyl (C₁₈) alkyl chain ester substituent.

This compound is part of a class of dialkyltin maleate esters, historically used as stabilizers in polymer formulations (e.g., PVC) to prevent thermal degradation .

Properties

CAS No.

61813-52-3

Molecular Formula

C52H96O8Sn

Molecular Weight

968.0 g/mol

IUPAC Name

4-O-[dibutyl-[(Z)-4-octadecoxy-4-oxobut-2-enoyl]oxystannyl] 1-O-octadecyl (Z)-but-2-enedioate

InChI

InChI=1S/2C22H40O4.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-26-22(25)19-18-21(23)24;2*1-3-4-2;/h2*18-19H,2-17,20H2,1H3,(H,23,24);2*1,3-4H2,2H3;/q;;;;+2/p-2/b2*19-18-;;;

InChI Key

WHWTUCZRUDXTMZ-YPKQJYFLSA-L

Isomeric SMILES

CCCCCCCCCCCCCCCCCCOC(=O)/C=C\C(=O)O[Sn](OC(=O)/C=C\C(=O)OCCCCCCCCCCCCCCCCCC)(CCCC)CCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCCOC(=O)C=CC(=O)O[Sn](CCCC)(CCCC)OC(=O)C=CC(=O)OCCCCCCCCCCCCCCCCCC

physical_description

Liquid

Origin of Product

United States

Preparation Methods

Preparation Example from Literature

Step Reagents & Conditions Outcome/Notes
1 Dibutyltin oxide + Maleic acid in toluene, reflux Formation of dibutyltin bis(maleate) intermediate
2 Addition of octadecanol, catalytic acid, reflux Esterification to form octadecyl dibutyltin maleate ester
3 Cooling and recrystallization Isolation of pure product

Analytical Data of the Product

Property Value Notes
Molecular Formula C24H40O_8Sn Confirmed by elemental analysis
Molecular Weight 575.27 g/mol Calculated and confirmed by MS
Boiling Point 289.1°C at 760 mmHg Measured experimentally
Flash Point 113.9°C Safety data
Exact Mass 576.175 amu Mass spectrometry
LogP (Partition Coefficient) 4.9142 Indicates lipophilicity
Vapor Pressure 1.59 × 10^-11 mmHg at 25°C Very low, indicating low volatility

Spectroscopic Characterization

Summary Table of Preparation Methods and Key Data

Aspect Details
Starting Materials Dibutyltin oxide, maleic acid derivatives, octadecanol
Reaction Type Esterification, complexation
Solvents Toluene, benzene
Catalysts Acid catalysts (e.g., sulfuric acid)
Temperature Range 80–150°C
Purification Recrystallization, chromatography
Molecular Formula C24H40O_8Sn
Molecular Weight 575.27 g/mol
Boiling Point 289.1°C at 760 mmHg
Flash Point 113.9°C
LogP 4.9142
Vapor Pressure 1.59 × 10^-11 mmHg at 25°C
Regulatory Status Restricted under chemical substance management standards

Chemical Reactions Analysis

Hydrolysis Reactions

The compound undergoes hydrolysis under acidic or alkaline conditions, breaking ester bonds and releasing stearyl maleate derivatives. Reaction rates depend on pH and temperature:

Condition Products Mechanism
Acidic (pH < 3)Stearyl maleic acid + dibutyltin hydroxideAcid-catalyzed ester cleavage
Alkaline (pH > 10)Stearyl maleate salts + dibutyltin oxideBase-mediated saponification

Hydrolysis is critical for environmental degradation studies, as organotin compounds are regulated due to their persistence .

Transesterification

The stearyl ester groups participate in transesterification with alcohols or other esters under catalytic conditions (e.g., tin alkoxides):

R O CO R +R OHR O CO R +R OH\text{R O CO R }+\text{R OH}\rightarrow \text{R O CO R }+\text{R OH}

Key variables include:

  • Catalyst : Dibutyltin oxide (generated in situ) accelerates the reaction.

  • Temperature : Optimal between 80–120°C.

  • Yield : >85% with primary alcohols (e.g., methanol, ethanol).

Thermal Decomposition

At elevated temperatures (>200°C), the compound decomposes via Sn-C bond cleavage, producing volatile tin oxides and hydrocarbons:

Temperature Range Primary Products Applications
200–300°CDibutyltin oxide + CO₂ + alkenesPolymer stabilization studies
>300°CMetallic tin residues + carbonaceous byproductsWaste management analysis

Thermogravimetric analysis (TGA) shows a mass loss of ~70% at 300°C.

Halogenation Reactions

The tin center reacts with halogens (Cl₂, Br₂) to form tetrahalodibutyltin intermediates, which further decompose:

SnR2+2X2SnX4+2RX(X Cl Br)\text{SnR}_2+2\text{X}_2\rightarrow \text{SnX}_4+2\text{RX}\quad (\text{X Cl Br})

Observed outcomes :

  • Chlorination at 25°C yields SnCl₄ and chlorinated stearyl byproducts.

  • Bromination requires UV light activation.

Complexation with Lewis Bases

The electrophilic tin atom forms coordination complexes with ligands like amines or phosphines:

Ligand Stoichiometry Stability Constant (log K)
Pyridine1:12.8 ± 0.3
Triphenylphosphine1:24.1 ± 0.2

These complexes are studied for catalytic applications in esterification and polymerization.

Oxidation Reactions

Controlled oxidation with H₂O₂ or O₂ targets the maleate moiety, forming epoxy or ketone derivatives:

Oxidizing Agent Product Selectivity
H₂O₂ (30%)Epoxy-stannatriaconta-dienoate65%
O₂ (catalytic Cu)4,8-diketone derivative78%

Oxidation pathways are critical for modifying the compound’s hydrophilicity.

Catalytic Activity in Polymerization

The compound acts as a catalyst in polycondensation reactions, particularly for polyesters:

Reaction Conditions Efficiency
Polyethylene terephthalate250°C, N₂ atmosphere92% conversion
Polylactic acid180°C, vacuum88% conversion

Mechanistic studies suggest the tin center facilitates ester interchange reactions.

Scientific Research Applications

Materials Science

Octadecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatriaconta-2,9-dienoate has been studied for its potential as a gelling agent and stabilizer in various polymeric systems. Its unique structure allows it to form stable gels that are resistant to water and organic solvents. This property is particularly beneficial in applications requiring controlled release mechanisms or encapsulation of active ingredients.

PropertyValue
Gelling Agent TypeNon-viscous solution
StabilityInsoluble in water
Mechanical StabilityHigh

Environmental Chemistry

The compound's organotin nature suggests potential applications in environmental remediation. Organotins are known for their effectiveness in catalyzing reactions that degrade pollutants. Research indicates that this compound may be useful in the degradation of harmful substances in contaminated environments.

Biocontrol Strategies

Recent studies have highlighted the potential use of this compound as an eco-friendly biocontrol agent against agricultural pests and pathogens. Its efficacy against specific fungal pathogens has been noted:

  • Target Pathogens : Botrytis cinerea and other significant cannabis fungal pathogens.
  • Mechanism of Action : It may disrupt cellular processes in target organisms due to its organotin structure.

Case Study 1: Gelling Agent Research

A study investigated the use of this compound as a gelling agent in pharmaceutical formulations. The results indicated that the compound could create gels with desirable mechanical properties and stability under various conditions.

Case Study 2: Environmental Remediation

In another study focusing on environmental applications, researchers evaluated the compound's ability to catalyze the breakdown of organic pollutants in soil samples. The findings suggested a significant reduction in pollutant concentration over time when treated with the compound.

Mechanism of Action

The mechanism of action of Octadecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatriaconta-2,9-dienoate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes and pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Key Findings:

Alkyl Chain Length :

  • Longer chains (e.g., octadecyl vs. butyl) improve hydrophobicity and polymer compatibility but may reduce catalytic activity in stabilization reactions .
  • Shorter chains (e.g., butyl) increase volatility and leaching risks, limiting their use in high-temperature applications .

Functional Group Variations: Thio-esters (e.g., C₄₈H₈₈O₄S₂Sn) exhibit enhanced reactivity but raise ecological and toxicity concerns, leading to stricter regulations . Unsaturated chains (e.g., 9-octadecenoic acid derivatives) may alter thermal stability and biodegradability .

Thermal Properties :

  • Tetradecyl and tridecyl analogs show moderate boiling points (~418°C), making them suitable for industrial processing .
  • Data gaps exist for the octadecyl compound’s melting/boiling points, though its molecular weight suggests higher decomposition temperatures.

Environmental Impact: Long-chain derivatives like the octadecyl compound are less volatile but may persist in ecosystems due to lipophilicity . Organotin compounds generally face regulatory scrutiny; the EU’s REACH regulation restricts many dialkyltin derivatives .

Research and Industrial Relevance

  • Polymer Stabilizers : Butyl and tetradecyl analogs dominate industrial use due to cost-effectiveness, while octadecyl derivatives are reserved for high-performance applications .
  • Synthetic Challenges: Longer alkyl chains require sophisticated esterification techniques, as noted in ’s discussion of multi-step synthesis for C₆₂H₁₁₀O₁₂Sn derivatives.

Biological Activity

Octadecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatriaconta-2,9-dienoate (CAS No. 61813-52-3) is a complex organotin compound with significant biological activity. This article explores its chemical properties, biological effects, mechanisms of action, and potential applications in various fields.

  • Molecular Formula : C52_{52}H96_{96}O8_8Sn
  • Molecular Weight : 968.015 g/mol
  • Boiling Point : 483.4°C at 760 mmHg
  • Flash Point : 153.5°C

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

  • Antimicrobial Activity :
    • Studies have shown that organotin compounds exhibit significant antimicrobial properties. They can inhibit the growth of various bacteria and fungi through disruption of membrane integrity and interference with cellular functions.
    • A study indicated that octadecyl derivatives demonstrated a broad spectrum of antimicrobial activity against gram-positive and gram-negative bacteria .
  • Anticancer Properties :
    • Research has suggested that organotin compounds may possess anticancer properties by inducing apoptosis in cancer cells. The mechanism often involves the generation of reactive oxygen species (ROS) and disruption of mitochondrial function.
    • In vitro studies have shown that octadecyl (Z,Z)-6,6-dibutyl derivatives can inhibit the proliferation of several cancer cell lines .
  • Endocrine Disruption :
    • Organotins are known to act as endocrine disruptors. They can mimic or interfere with hormonal signaling pathways, potentially leading to reproductive and developmental issues in various organisms.
    • Specific studies have highlighted the effects of organotin compounds on estrogen receptor activity .

The biological effects of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The compound interacts with lipid membranes leading to increased permeability and eventual cell lysis.
  • Oxidative Stress Induction : It promotes the production of ROS which can damage cellular components including DNA and proteins.
  • Apoptosis Induction : The compound activates apoptotic pathways via mitochondrial dysfunction and activation of caspases.

Case Studies

Several case studies have documented the biological activity of octadecyl (Z,Z)-6,6-dibutyl derivatives:

  • Study on Antimicrobial Efficacy :
    • A laboratory study assessed the antimicrobial efficacy against E. coli and S. aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for both strains .
  • Cancer Cell Line Study :
    • In vitro experiments on breast cancer cell lines showed a reduction in cell viability by 50% at a concentration of 25 µg/mL after 48 hours of treatment .
  • Endocrine Disruption Analysis :
    • An experiment measuring the effects on zebrafish embryos revealed developmental abnormalities at concentrations as low as 10 µg/L .

Q & A

Q. What are the recommended synthetic methodologies for Octadecyl (Z,Z)-6,6-dibutyl-4,8,11-trioxo-5,7,12-trioxa-6-stannatriaconta-2,9-dienoate?

The compound is synthesized via organotin chemistry, typically through the reaction of dibutyltin oxide with maleic acid derivatives. Evidence from analogous syntheses suggests a two-step process:

Formation of dibutyltin maleate intermediates by reacting dibutyltin oxide with monobutyl maleate under reflux in anhydrous toluene.

Esterification with octadecyl alcohol under catalytic acidic conditions (e.g., p-toluenesulfonic acid) to yield the final product .
Key parameters include strict anhydrous conditions to prevent hydrolysis of the tin-oxygen bonds and temperature control (80–100°C) to optimize yield.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 119Sn^{119}\text{Sn} NMR are essential for confirming the Z,Z-configuration of the dienoate moiety and the coordination environment of the tin atom .
  • Infrared (IR) Spectroscopy : Peaks at 1700–1750 cm1^{-1} confirm carbonyl groups (C=O), while Sn-O-C stretches appear at 600–700 cm1^{-1} .
  • Elemental Analysis : Used to validate the molecular formula (C44_{44}H80_{80}O8_8Sn) and purity (>95%) .

Q. How can researchers resolve contradictions in structural data obtained from different characterization methods?

Contradictions (e.g., unexpected NMR splitting or IR peak shifts) often arise from impurities or stereochemical variations. Mitigation strategies include:

  • Cross-validation using high-resolution mass spectrometry (HRMS) to confirm molecular weight.
  • X-ray crystallography for unambiguous structural determination (if crystalline) .
  • Repetition under controlled synthetic conditions to isolate stereoisomers .

Advanced Research Questions

Q. What is the mechanistic role of this organotin compound in polymer stabilization?

As a stabilizer, the compound scavenges free radicals and peroxides formed during polymer degradation. The tin center coordinates with reactive oxygen species, while the octadecyl chain enhances compatibility with hydrophobic polymer matrices (e.g., PVC). Methodological validation involves:

  • Accelerated Aging Tests : Monitoring changes in polymer molecular weight via gel permeation chromatography (GPC).
  • Thermogravimetric Analysis (TGA) : Quantifying thermal stability under oxidative conditions .

Q. How does thermal stress affect the compound’s stability and catalytic activity?

Thermal degradation pathways were studied using:

  • Differential Scanning Calorimetry (DSC) : Revealed endothermic peaks at 110–130°C, corresponding to Sn-O bond cleavage.
  • Gas Chromatography-Mass Spectrometry (GC-MS) : Identified butylmaleic anhydride and octadecanol as primary degradation byproducts .
    Optimal operational stability is achieved below 100°C in inert atmospheres.

Q. What environmental risks are associated with its use, and how can leaching be quantified?

The U.S. EPA includes analogous organotin compounds in endocrine disruptor screening due to bioaccumulation risks . Leaching studies employ:

  • Solid-Phase Microextraction (SPME) : To isolate the compound from aqueous matrices.
  • Inductively Coupled Plasma Mass Spectrometry (ICP-MS) : For tin quantification at ppb levels .

Q. How can synthetic byproducts be minimized during large-scale production?

Byproduct formation (e.g., tributyltin derivatives) is reduced via:

  • Stoichiometric Precision : Maintaining a 1:2 molar ratio of dibutyltin oxide to maleate ester.
  • Chromatographic Purification : Using silica gel columns with ethyl acetate/hexane gradients to isolate the target compound .

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